Tetrabutyltin
Overview
Description
Tetrabutyltin (TBT) is a chemical compound used in various industrial applications, including as a biocide in antifouling paint for ships and boats. Its usage has led to widespread environmental contamination, particularly in marine and freshwater ecosystems. Due to its toxic and persistent nature, TBT has been the subject of extensive environmental regulation and research aimed at understanding its effects on wildlife and human health (Antízar-Ladislao, 2008).
Synthesis Analysis
The synthesis of Tetrabutyltin involves chemical reactions that are not detailed in the available literature through this search. The synthesis processes for organotin compounds like TBT typically involve the use of tin metals and organic halides, but specific methodologies and analyses for Tetrabutyltin's synthesis require more specialized chemical engineering and chemistry sources not covered in this summary.
Molecular Structure Analysis
The molecular structure of Tetrabutyltin consists of a tin atom bonded to four butyl groups. This structure contributes to its hydrophobic nature, allowing it to accumulate in sediments and biological tissues. The structural analysis and understanding of its interactions with environmental and biological matrices are crucial for assessing its environmental fate and toxicological impacts. However, specific details on the molecular structure analysis were not found in the reviewed literature.
Chemical Reactions and Properties
Tetrabutyltin undergoes various chemical reactions in the environment, including degradation processes that lead to the formation of dibutyltin and monobutyltin, its less toxic breakdown products. The environmental fate of TBT is influenced by factors such as sunlight, microbial activity, and its strong affinity for sediments and organic matter. These properties affect its persistence and bioaccumulation in aquatic ecosystems (Langston & Pope, 1995).
Scientific Research Applications
Spectrometry and Ion Studies : TBT is used to study the mass spectrum ratio dependent on the number of butyl groups in the ion and the decomposition of metastable ions (Agafonov et al., 1968).
Reproductive Health and Endocrine Disruption : It's been found that TBT can inhibit the aromatase responsible for the transformation of testosterone into estrogen, thus affecting vascular reactivity and Leydig cell regeneration, which are crucial in reproduction (Rodrigues et al., 2014) (Wu et al., 2017).
Genetic and Cellular Studies : TBT affects gene regulation and expression in mouse germ cells impacting crucial reproductive processes (Yu et al., 2011).
Developmental Toxicity : Studies show that TBT causes a significant decrease in maternal body weight gain and an increased incidence of fetal abnormalities, like cleft palate (Ema et al., 1996).
Molecular Biology and Enzyme Inhibition : It acts as an endocrine disrupter by inhibiting the conversion of androgens to estrogens mediated by the aromatase cytochrome P450 enzyme (Heidrich et al., 2001).
Adipocyte Differentiation and PPAR Activation : It functions as a powerful agonist for peroxisome proliferator-activated receptor (PPAR) gamma and stimulates adipocyte differentiation via the PPARgamma signaling pathway (Hiromori et al., 2009).
Environmental and Material Interactions : TBT interacts with humic acids, affecting the degree of aromatization and fluorescence of HA (Bin, 2010).
Reproductive Disruption in Vertebrates : It acts as a reproductive disruptor, causing abnormalities in reproductive organs and processes in vertebrates (de Araújo et al., 2018).
Catalysis in Material Science : TBT reacts selectively with transition metals like Rh, Pd, and Ni to produce bimetallic hydrogenation catalysts used in selective hydrogenation and dehydrogenation reactions (Ferretti et al., 1987).
Environmental Monitoring : Its trace levels and degradation products can be determined in bivalve mollusc tissue, aiding in environmental monitoring and safety assessments (Uhler et al., 1989).
Safety And Hazards
Tetrabutyltin is harmful in contact with skin and causes skin irritation. It causes serious eye irritation. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is toxic by intravenous, intraperitoneal, and parenteral routes. It is moderately toxic by skin contact .
properties
IUPAC Name |
tetrabutylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAKJKUYFLYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022153 | |
Record name | Tetrabutyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | Stannane, tetrabutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetra-n-butyltin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7332 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
145 °C @ 10 mm Hg | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water; sol in most organic solvents | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.054 g/cu cm at 20 °C | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0048 [mmHg], 0.0048 mm Hg at 20 °C | |
Record name | Tetra-n-butyltin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7332 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Butyltin compounds inhibited the activity of purified yeast glucose-6-phosphate dehydrogenase in an in vitro system. The order of inhibitory effect was tetrabutyltin, dibutyltin, tributyltin and monobutyltin. The concentration of tetrabutyltin giving 50% inhibition of the yeast enzyme was 4.3ited by tributyltin but not by monobutyltin, dibutyltin or tetrabutyltin. Inhibition of glucose-6-phosphate dehydrogenase of yeast by tributyltin and tetrabutyltin was prevented by the addition of bovine serum albumin; inhibition of activity of the erythrocyte enzyme by tributyltin was not affected. Addition of albumin to the once inactivated enzyme did not restore enzyme activity. Cysteine slightly protected yeast enzyme from inhibition by dibutyltin but did not affect inhibition by tributyltin and tetrabutyltin. | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetrabutyltin | |
Color/Form |
Colorless or slightly yellow oily liquid | |
CAS RN |
1461-25-2 | |
Record name | Tetrabutyltin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetra-n-butyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylstannane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrabutylstannane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrabutylstannane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tetrabutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutyltin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABUTYLTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7Y5V377V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-97 °C | |
Record name | TETRA-N-BUTYLTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.